The synthesis of 1-ethyl-2-methyl-4-nitro-1H-imidazole typically involves several methods, primarily focusing on the nitration of imidazole derivatives. Common synthetic routes include:
The molecular structure of 1-ethyl-2-methyl-4-nitro-1H-imidazole features a five-membered ring with two nitrogen atoms at positions 1 and 3. The nitro group (-NO2) is located at position 4, while an ethyl group (-C2H5) and a methyl group (-CH3) are attached to positions 1 and 2, respectively.
A typical representation of the compound's structure can be depicted using software tools that generate molecular models based on its SMILES notation.
1-Ethyl-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, which include:
The mechanism of action for compounds like 1-ethyl-2-methyl-4-nitro-1H-imidazole often involves interaction with biological macromolecules such as DNA or enzymes. Nitroimidazoles are known to exert their effects through:
Quantitative analyses such as melting point determination and solubility tests are essential for understanding the compound's behavior under various conditions.
The applications of 1-ethyl-2-methyl-4-nitro-1H-imidazole are diverse, particularly in:
Table 1: Key Identifiers of 1-Ethyl-2-methyl-4-nitro-1H-imidazole
Property | Value |
---|---|
CAS Registry Number | 89128-07-4 |
IUPAC Name | 1-Ethyl-2-methyl-4-nitro-1H-imidazole |
Molecular Formula | C₆H₉N₃O₂ |
Molecular Weight | 155.16 g/mol |
Structural Class | 4-Nitroimidazole derivative |
Key Pharmacophore | Nitro group at C-4 position |
Nitroimidazoles represent a privileged scaffold in medicinal chemistry, dating to the 1950s with the isolation of azomycin (2-nitroimidazole) from Streptomyces strains [7]. This discovery catalyzed the development of first-generation agents like metronidazole, which exploits nitroreductive activation for antimicrobial and antiprotozoal activity. The 4-nitroimidazole regioisomer emerged as a distinct pharmacophore due to its optimized redox potential and electronic properties, facilitating DNA interaction and radical anion formation [7] [1]. By the 1980s, derivatives bearing N-1 alkyl and C-2 alkyl substituents entered synthetic exploration to enhance bioavailability and target selectivity. The strategic placement of the nitro group at C-4 (as in 1-ethyl-2-methyl-4-nitro-1H-imidazole) proved critical for stabilizing reactive intermediates responsible for cytotoxic effects in hypoxic cells, a hallmark of nitroimidazole bioactivity [7] [4].
The molecular architecture of 1-ethyl-2-methyl-4-nitro-1H-imidazole embodies deliberate optimization of the imidazole core:
Regioselective synthesis remains challenging due to tautomerism in unsubstituted imidazoles. However, methodologies using K₂CO₃ in acetonitrile at 60°C achieve >90% yield for N-1 ethylation of 4-nitroimidazole precursors, underscoring the feasibility of scaled production [8].
Current research objectives focus on three domains:
Table 2: Synthetic Optimization for N-1 Alkylation of 4-Nitroimidazole
Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60°C | 96% |
4-Bromobutanitrile | K₂CO₃ | Acetonitrile | 60°C | 54% |
Propargyl bromide | K₂CO₃ | Acetonitrile | 60°C | 66% |
Bromoacetophenone | K₂CO₃ | Acetonitrile | 60°C | 84% |
Data adapted from regioselective synthesis studies [8]
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2